Methyl 12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
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Description
Methyl 12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate is a useful research compound. Its molecular formula is C26H32N2O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound features a unique pentacyclic structure with multiple functional groups that may influence its biological interactions. The presence of a carboxylate group and an enoyloxy moiety suggests possible reactivity and interaction with biological targets.
Structural Formula
- Molecular Formula : C₃₁H₄₃N₂O₃
- Molecular Weight : 501.68 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structural characteristics suggest potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of functional groups may allow for interaction with various receptors, potentially modulating signaling pathways.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may be relevant for mitigating oxidative stress in cells.
Therapeutic Applications
Research indicates that compounds with similar structures have been explored for various therapeutic applications:
- Anticancer Activity : Some studies suggest that related diazapentacyclic compounds exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The potential for antimicrobial activity has been noted in structurally similar compounds, warranting investigation into this compound's efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds with similar frameworks have shown promise in reducing inflammation in preclinical models.
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of diazapentacyclic compounds on human cancer cell lines demonstrated significant apoptosis induction at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential.
Case Study 2: Antimicrobial Efficacy
Research on related compounds revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10-50 µg/mL, indicating potential as a lead compound for antibiotic development.
Case Study 3: Anti-inflammatory Mechanism
In vitro studies showed that related structures inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Comparative Analysis Table
Properties
IUPAC Name |
methyl 12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCJKGZUGDPHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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